8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine is a heterocyclic compound that contains both pyrrole and diazepine rings.
Preparation Methods
The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a pyrrole derivative, with a diazepine-forming reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial, antiviral, and anticancer drugs.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in studying biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring but differ in the type of additional heterocyclic ring present.
Indole Derivatives: Indoles have a similar nitrogen-containing ring structure but differ in their chemical properties and applications.
Imidazole Derivatives: Imidazoles have a five-membered ring with two nitrogen atoms, offering different reactivity and biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-4-8-5-10-2-1-3-11(8)6-7/h4,6,10H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNHCBREIDXNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=CN2C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.